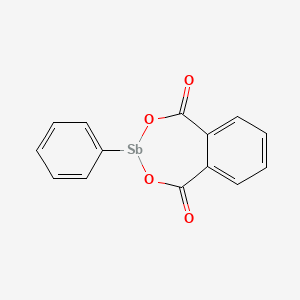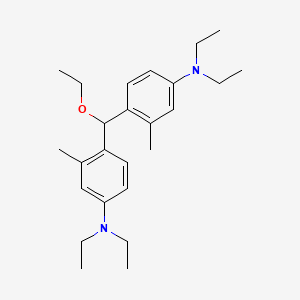
4,4'-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) is a chemical compound known for its applications in various scientific fields. It is characterized by its complex structure, which includes ethoxymethylene and diethyl-3-methylaniline groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) typically involves the reaction of N,N-diethyl-3-methylaniline with ethoxymethylene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. The industrial process also involves rigorous quality control measures to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various reagents, including halogens and alkylating agents, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research on its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Known for its use in dye manufacture and as a reagent for lead determination.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Used in the preparation of its hydrochloric salt and as an intermediate in various chemical processes.
Uniqueness
4,4’-(Ethoxymethylene)bis(N,N-diethyl-3-methylaniline) stands out due to its unique ethoxymethylene group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where other similar compounds may not be as effective.
Properties
CAS No. |
96218-82-5 |
|---|---|
Molecular Formula |
C25H38N2O |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
4-[[4-(diethylamino)-2-methylphenyl]-ethoxymethyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C25H38N2O/c1-8-26(9-2)21-13-15-23(19(6)17-21)25(28-12-5)24-16-14-22(18-20(24)7)27(10-3)11-4/h13-18,25H,8-12H2,1-7H3 |
InChI Key |
NVSNJCLKPLMUQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


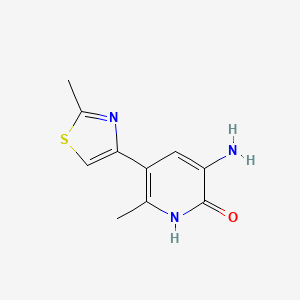

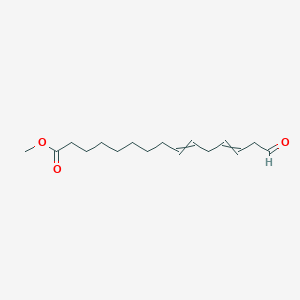
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)
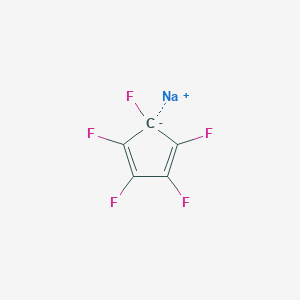
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
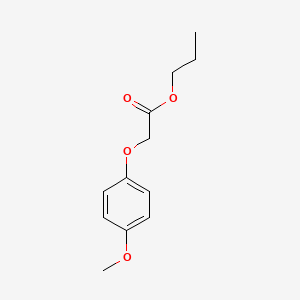
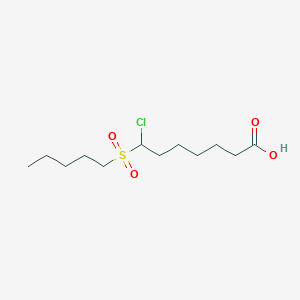
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
